1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Description
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, a fused heterocyclic system comprising imidazole and pyridazine rings. This compound is characterized by bromine substitutions at positions 1 and 3, a chlorine atom at position 6, and a methyl group at position 2. The dihydro configuration at positions 1 and 5 introduces partial saturation, which may influence its conformational flexibility and binding affinity to biological targets.
The imidazo[1,2-b]pyridazine core is pharmacologically significant due to its ability to interact with diverse enzymes and receptors, including kinases, acetylcholinesterase (AChE), and β-amyloid plaques . Halogenation at strategic positions (e.g., bromine and chlorine) enhances electrophilicity and metabolic stability, making this compound a candidate for therapeutic applications in oncology, neurology, and infectious diseases .
Properties
IUPAC Name |
1,3-dibromo-6-chloro-2-methyl-5H-imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN3/c1-4-7(8)13-6(12(4)9)3-2-5(10)11-13/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXLEGARWENOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=C(N2)Cl)N1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716465 | |
| Record name | 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78867-38-6 | |
| Record name | 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of bromine and chlorine substituents: Bromination and chlorination reactions can be carried out using bromine and chlorine sources such as bromine (Br2) and chlorine (Cl2) or their respective reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and functional materials.
Material Science: It can be used in the design and synthesis of novel materials with specific electronic, optical, or magnetic properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Observations :
- Halogenation: Bromine at C1/C3 (target compound) enhances kinase inhibition compared to mono-brominated analogues (e.g., 3-bromo derivatives) .
- Methyl Group : The C2 methyl group improves metabolic stability by steric shielding, a feature shared with 2-substituted aryl/alkyl derivatives .
- Piperazine Substituents : Piperazine at C6 (e.g., LP-922761) improves solubility but may reduce blood-brain barrier (BBB) penetration compared to halogenated variants .
Kinase Inhibition
- TAK1 Kinase Inhibitors: Compounds with indazole substituents at C3 (e.g., 22, 23) show nanomolar potency, whereas bromine/chlorine substitutions (target compound) prioritize selectivity over broad-spectrum kinase activity .
- IKKβ Inhibition : Optimization at C3/C6 positions (e.g., 3-bromo-6-chloro derivatives ) enhances cell-free IKKβ inhibition, with bromine contributing to hydrophobic interactions in the ATP-binding pocket .
Antimicrobial and Antiparasitic Activity
Neuroprotective Effects
- AChE Inhibition : Unlike thiazolidinedione-substituted imidazopyridazines (IC₅₀ = 50 nM), brominated variants show dual AChE/COX-2 inhibition, suggesting multifunctional neuroprotection .
Pharmacokinetic Considerations
- Oral Bioavailability : LP-922761 failed in vivo due to poor absorption, whereas brominated/chlorinated derivatives show improved stability but untested BBB penetration .
- Metabolic Stability: Methyl and halogen substituents reduce CYP450-mediated oxidation, a critical advantage over non-halogenated analogues .
Biological Activity
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine (CAS Number: 78867-38-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Br2ClN3. The compound features a complex structure that includes bromine and chlorine substituents, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on imidazole derivatives have demonstrated their effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
Anticancer Properties
Several studies have investigated the anticancer potential of related imidazole derivatives. For example:
- A study demonstrated that certain imidazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving apoptosis induction and cell cycle arrest.
- The structure of this compound may facilitate similar mechanisms due to the presence of halogen substituents which can enhance biological activity.
The proposed mechanisms through which imidazole derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Many imidazole compounds act as enzyme inhibitors. They can interfere with metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Some studies have shown that imidazole derivatives can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies
A review of literature reveals several case studies highlighting the biological activities associated with imidazole derivatives:
These studies underscore the potential for this compound to exhibit similar biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
